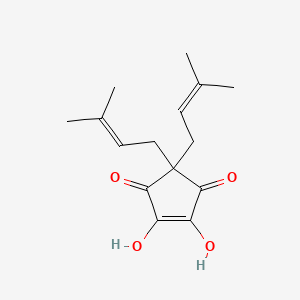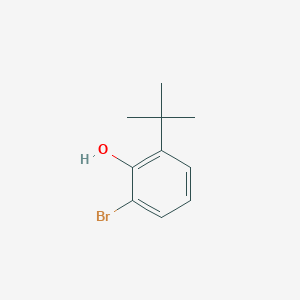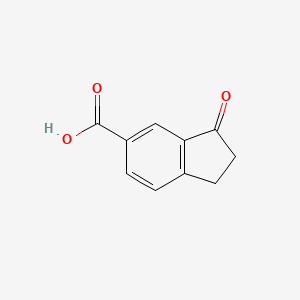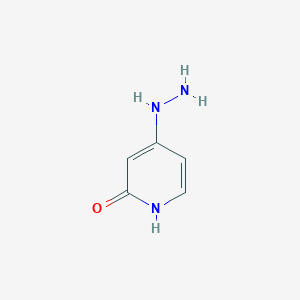
4-Hydrazinylpyridin-2(1H)-one
Descripción general
Descripción
4-Hydrazinylpyridin-2(1H)-one is a chemical compound with a variety of potential applications in chemistry . It contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 N hydrazine, 1 imide (-thio), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinylpyridin-2(1H)-one is characterized by a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 N hydrazine, 1 imide (-thio), and 1 Pyridine .Physical And Chemical Properties Analysis
4-Hydrazinylpyridin-2(1H)-one has a variety of physical and chemical properties. Unfortunately, the search results did not provide specific details about these properties .Aplicaciones Científicas De Investigación
Chemical Transformations
4-Hydrazinylpyridin-2(1H)-one undergoes various chemical transformations that are significant in synthetic organic chemistry. For instance, Smolyar (2010) demonstrated the hydrazinolysis of 3-nitropyridin-4(1H)-one leading to the formation of specific hydrazones, useful intermediates in organic synthesis (Smolyar, 2010).
Synthesis of Complex Molecules
This compound plays a crucial role in the synthesis of complex molecules. For example, Hasan et al. (2013) reported the synthesis of Zn(II) complexes involving hydrazino-based ligands, which exhibit specific chromogenic and fluorogenic responses, indicating potential applications in sensing technologies (Hasan et al., 2013).
Medicinal Chemistry
In medicinal chemistry, 4-Hydrazinylpyridin-2(1H)-one derivatives have been explored for potential therapeutic applications. Alagarsamy et al. (2008) synthesized a series of quinazolin-4(3H)-ones starting from 2-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one, showing promise as analgesic and anti-inflammatory agents (Alagarsamy et al., 2008).
Crystallography and Materials Science
In the field of crystallography and materials science, compounds derived from 4-Hydrazinylpyridin-2(1H)-one have been structurally characterized to understand their molecular arrangements and potential material properties. Devika et al. (2015) described the crystal structure of a compound featuring a hydrazinylidenepyridine ligand, highlighting its chiral and non-planar characteristics, which could be of interest in material sciences (Devika et al., 2015).
Electrophilic Cyanation
The compound has been employed in chemical reactions such as electrophilic cyanation. Kim et al. (2005) demonstrated the use of related compounds as effective cyanating agents in organic synthesis (Kim et al., 2005).
Polymorphs and Molecular Structure
Shishkina et al. (2020) investigated the polymorphic forms of a related compound, revealing insights into its molecular structure and stability, which is crucial for understanding its pharmaceutical applications (Shishkina et al., 2020).
Drug Solubility Enhancement
Enhancing the solubility of drug-like compounds is another important application. Machado et al. (2013) focused on improving the solubility of a related compound, critical in the development of new pharmaceuticals (Machado et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
4-hydrazinyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQHVQJVRZINSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544967 | |
| Record name | 4-Hydrazinylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinylpyridin-2(1H)-one | |
CAS RN |
106689-41-2 | |
| Record name | 4-Hydrazinylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

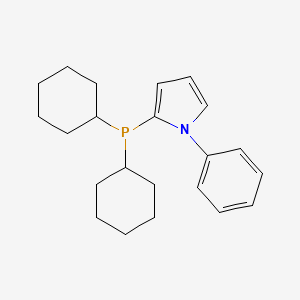
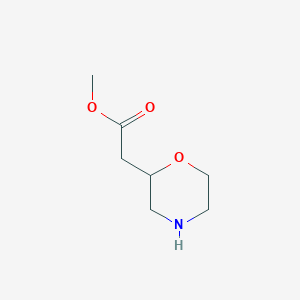
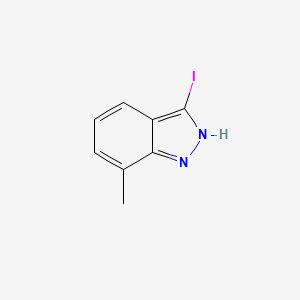
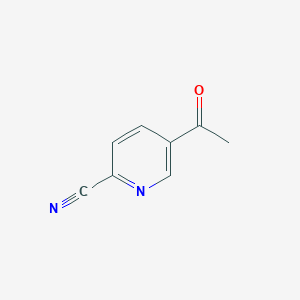
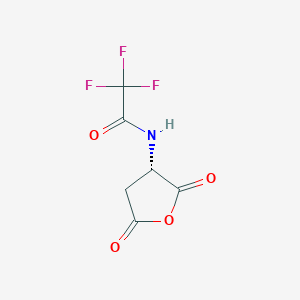
![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)
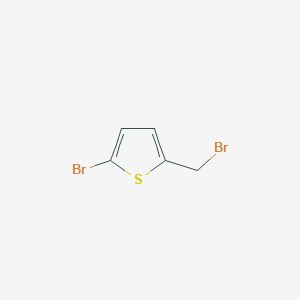
![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)
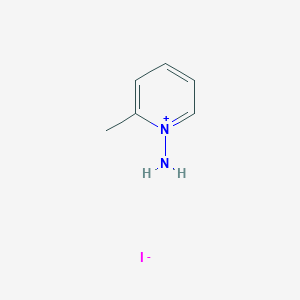
![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)
